L-GLUTAMINE-N-T-BOC (1,2-13C2)
Description
Properties
Molecular Weight |
248.25 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for L Glutamine N T Boc 1,2 13c2
Strategies for Stereoselective Introduction of ¹³C Isotopes at C1 and C2 Positions
The primary challenge in synthesizing L-Glutamine-¹³C₂, and subsequently its N-t-Boc derivative, is the precise and stereocontrolled introduction of carbon-13 isotopes at the C1 (carboxyl) and C2 (alpha-carbon) positions. The synthesis must yield the biologically relevant L-enantiomer. Several advanced asymmetric synthetic strategies are employed to achieve this.
Asymmetric Strecker Synthesis: This classical method can be adapted for isotopic labeling. masterorganicchemistry.comwikipedia.org The synthesis commences with an aldehyde, which will become the R-group and C2 of the amino acid, reacting with ammonia (B1221849) and a cyanide source. masterorganicchemistry.com To produce the (1,2-¹³C₂) labeling pattern, a ¹³C-labeled aldehyde precursor and a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), are required. nih.govresearchgate.net The key to obtaining the L-isomer is the use of a chiral auxiliary or an asymmetric catalyst during the reaction, which directs the nucleophilic attack of the cyanide to one face of the imine intermediate. wikipedia.org
Alkylation of Chiral Glycine (B1666218) Enolates: This powerful technique provides excellent stereocontrol. It involves a chiral glycine equivalent, which is deprotonated to form a stable enolate. acs.orgrenyi.hu This chiral enolate is then alkylated with a suitable electrophile to build the amino acid side chain. ingentaconnect.com For glutamine synthesis, an electrophile such as a protected 3-halopropionamide derivative is used. To incorporate the (1,2-¹³C₂) labels, the chiral glycine synthon itself must be synthesized from a precursor already containing the adjacent ¹³C atoms, such as [1,2-¹³C₂]glycolic acid. researchgate.net
Chemo-Enzymatic Methods: Combining chemical synthesis with enzymatic reactions offers high stereospecificity. tandfonline.comnih.gov A common approach involves the chemical synthesis of a prochiral α-keto acid precursor that is doubly labeled with ¹³C. Subsequently, an enzyme, such as a transaminase or dehydrogenase, facilitates the stereoselective amination to produce the L-amino acid exclusively. google.comnih.gov This method leverages the inherent selectivity of biological catalysts to ensure the correct stereochemistry.
Metal Complex-Mediated Synthesis: The use of chiral transition metal complexes, particularly Ni(II) complexes of Schiff bases derived from glycine, has emerged as a leading methodology. nih.gov The planar nature of these complexes allows for highly controlled alkylation on the glycine moiety, leading to a variety of tailor-made amino acids with high enantiomeric purity. smolecule.com
Chemical Synthesis of the N-tert-Butoxycarbonyl (N-t-Boc) Protected Glutamine Backbone
Once the isotopically labeled L-glutamine backbone has been synthesized, the α-amino group must be protected to facilitate its use in applications like peptide synthesis. The N-tert-butoxycarbonyl (N-t-Boc) group is a widely used protecting group for this purpose.
Protection Group Chemistry for Amino Acid Functionalization
The N-t-Boc group is favored due to its stability under a wide range of conditions, particularly basic and nucleophilic environments, while being easily removable under mild acidic conditions (acid-labile). organic-chemistry.org This orthogonality allows for selective deprotection without disturbing other sensitive functional groups in a complex molecule. organic-chemistry.org
The most common method for introducing the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O or Boc anhydride. organic-chemistry.orgsigmaaldrich.com The reaction is typically performed in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.
| Reagent System | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| (Boc)₂O, Sodium Hydroxide (NaOH) | Water/Dioxane or Water/THF | Aqueous basic conditions, Room Temperature | nih.gov |
| (Boc)₂O, Triethylamine (Et₃N) | Dioxane/Water or Methanol | Aqueous or organic base, Room Temperature | peptide.com |
| (Boc)₂O, 4-Dimethylaminopyridine (DMAP) | Acetonitrile or Dichloromethane (DCM) | Anhydrous, catalytic base, Room Temperature | nih.gov |
| BOC-ON, Triethylamine (Et₃N) | Dioxane/Water | Reacts rapidly; by-product is an easily removed oxime | peptide.com |
Synthetic Routes Utilizing Isotopic Precursors
The synthesis of the complete molecule, L-Glutamine-N-t-Boc (1,2-¹³C₂), integrates the isotopic labeling and protection steps. A plausible synthetic pathway would begin with a suitably protected and labeled precursor.
For instance, using a Strecker synthesis approach:
Precursor Synthesis: Start with 3-cyanopropionaldehyde, where the aldehyde carbon is ¹³C labeled. This precursor contains the carbon skeleton for the glutamine side chain.
Asymmetric Strecker Reaction: React the ¹³C-aldehyde with ammonia and K¹³CN in the presence of a chiral catalyst. This step stereoselectively forms the α-aminonitrile, incorporating the second ¹³C label at the C1 position and setting the L-stereocenter at C2.
Hydrolysis: The resulting aminodinitrile is subjected to acidic or basic hydrolysis. This converts both the α-nitrile and the side-chain nitrile to carboxylic acid and amide groups, respectively, yielding L-Glutamine (1,2-¹³C₂).
Boc Protection: The newly formed, isotopically labeled L-glutamine is then reacted with (Boc)₂O under basic conditions, as described in section 2.2.1, to yield the final product.
Purification Techniques for L-Glutamine-N-t-Boc (1,2-¹³C₂)
Rigorous purification is essential to ensure the high chemical and isotopic purity required for research-grade material. A multi-step purification protocol is typically employed following the synthesis.
Initial Work-up: The reaction mixture is first subjected to a standard aqueous work-up. This involves liquid-liquid extraction to remove water-soluble by-products and unreacted reagents. For example, after Boc protection, an acidic work-up allows for the extraction of the Boc-amino acid into an organic solvent, leaving inorganic salts and other impurities in the aqueous phase. peptide.com
Chromatography: This is the primary method for achieving high purity.
Ion-Exchange Chromatography: This technique is highly effective for purifying amino acids and their charged derivatives. google.comnih.gov The crude product is passed through a resin that separates molecules based on their net charge.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the final purification of N-Boc protected amino acids, separating the target compound from closely related impurities based on hydrophobicity.
Crystallization: The final step is often crystallization, which yields a stable, solid product with very high purity. Many Boc-protected amino acids are obtained as oils after chromatography. google.com In such cases, crystallization can be induced by adding seed crystals or by converting the oily product into a crystalline salt, such as a dicyclohexylamine (B1670486) (DCHA) salt, which can be easily isolated and later converted back to the free acid if needed. peptide.com A patented method involves evaporating the solvent to an oil, adding seed crystals, and then adding a weak polar solvent for pulping to induce crystallization. google.com
| Technique | Principle of Separation | Application Stage | Advantages | Reference |
|---|---|---|---|---|
| Aqueous Extraction | Differential Solubility | Post-reaction work-up | Removes bulk inorganic impurities and water-soluble by-products. | peptide.com |
| Ion-Exchange Chromatography | Charge | Crude Purification | Excellent for separating amino acids from non-ionic impurities. | google.comnih.gov |
| RP-HPLC | Hydrophobicity | Final Purification | High resolution, separates structurally similar compounds. | nih.gov |
| Crystallization | Differential Solubility | Final Isolation | Yields highly pure, stable, solid product; removes trace impurities. | peptide.comgoogle.com |
Considerations for Scalable Production of Research-Grade Isotopic Compounds
Transitioning the synthesis of a complex molecule like L-Glutamine-N-t-Boc (1,2-¹³C₂) from a lab-scale procedure to a scalable production process for research-grade material involves several significant considerations.
| Consideration | Description | Reference |
|---|---|---|
| Cost of Precursors | Stable isotope-labeled starting materials (e.g., K¹³CN, ¹³C-aldehydes) are significantly more expensive than their unlabeled counterparts. This is a primary driver of the final product's high cost. | copernicus.orgimist.ma |
| Synthetic Complexity | Multi-step syntheses are common for labeled compounds, often leading to lower overall yields and increased production time and cost. Each step requires optimization for a production environment. | imist.ma |
| Process Efficiency & Waste | Early-stage introduction of the isotope can lead to significant loss of expensive labeled material over many steps. Late-stage labeling strategies are preferred to maximize isotopic incorporation and minimize waste. | imist.maacs.org |
| Stereochemical Purity | Maintaining high enantiomeric purity (for the L-isomer) during scale-up is critical and may require more robust or expensive chiral catalysts or resolution methods. | wikipedia.orgnih.gov |
| Chemical & Isotopic Purity | Achieving >98% chemical purity and >99% isotopic enrichment requires highly efficient and scalable purification methods (e.g., preparative HPLC) and rigorous analytical quality control (QC) via NMR and mass spectrometry. | nih.gov |
| Technology and Equipment | Specialized equipment may be needed. For example, continuous-flow reactors are being explored for scaling up isotopic labeling reactions to improve safety, consistency, and throughput. |
Advanced Analytical Techniques for L Glutamine N T Boc 1,2 13c2 and Its Metabolites
Mass Spectrometry (MS) Approaches for Isotopic Enrichment and Distribution Analysis
Mass spectrometry stands as a cornerstone for metabolic research, offering high sensitivity and the ability to differentiate molecules based on their mass-to-charge ratio. This capability is crucial for tracking the incorporation of ¹³C isotopes from labeled precursors into various metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Intracellular Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the analysis of intracellular metabolites labeled with ¹³C isotopes. nih.gov To make them suitable for GC analysis, metabolites must first undergo chemical derivatization to increase their volatility. nih.gov Following separation by gas chromatography, the compounds are ionized, typically by electron impact ionization, and the resulting mass spectra are analyzed. nih.gov This allows for the identification and quantification of various metabolites and their isotopologues.
GC-MS has been instrumental in characterizing the labeling dynamics of a range of intracellular metabolites. For instance, studies using ¹³C-labeled glucose have successfully profiled glycolytic intermediates like 3-phosphoglycerate (B1209933) (3PG) and phosphoenolpyruvate (B93156) (PEP), as well as tricarboxylic acid (TCA) cycle intermediates such as citrate (B86180), α-ketoglutarate, fumarate (B1241708), and malate (B86768). frontiersin.org The analysis also extends to amino acids that are central to metabolism, including alanine, glutamine, glutamate (B1630785), and aspartate. frontiersin.org The time-course analysis of ¹³C labeling reveals the kinetics of metabolic pathways, showing, for example, that glycolytic intermediates typically reach isotopic steady-state much faster than TCA cycle intermediates. frontiersin.org
The data obtained from GC-MS analysis can be used to construct a comprehensive metabolic network, enabling the estimation of metabolic fluxes with high statistical quality. frontiersin.org This provides valuable information on the relative contributions of different metabolic pathways to cellular energy and biosynthesis.
Table 1: Representative Intracellular Metabolites Analyzed by GC-MS
| Metabolite Class | Example Metabolites |
| Glycolytic Intermediates | 3-Phosphoglycerate (3PG), Phosphoenolpyruvate (PEP) |
| TCA Cycle Intermediates | Citrate, α-Ketoglutarate, Fumarate, Malate |
| Amino Acids | Alanine, Glutamine, Glutamate, Aspartate |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolite Investigations
Liquid chromatography-mass spectrometry (LC-MS) has become a leading technique for the analysis of polar and charged intracellular metabolites, which are often challenging to analyze by GC-MS. researchgate.netspringernature.com LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing a versatile platform for metabolomics. researchgate.net For studies involving ¹³C-labeled compounds, LC-MS is particularly advantageous as it can handle the increased complexity arising from the presence of multiple isotopologues of each metabolite. researchgate.net
Targeted tandem mass spectrometry (LC-MS/MS) is a powerful approach for profiling small molecules from biological samples. springernature.com This technique has been extensively used to trace the metabolism of nutrients like ¹³C-labeled glucose and glutamine in various biological contexts, from cell culture experiments to in vivo studies in animal models. springernature.com The use of hydrophilic interaction liquid chromatography (HILIC) is particularly effective for separating polar metabolites. springernature.com
LC-MS methods have been developed to reliably detect and quantify a large number of metabolites. For instance, one method can detect 36 different metabolites in bacterial extracts, with the identity of each confirmed by the presence of its ¹³C-labeled form when the bacteria are grown on ¹³C-glucose. researchgate.net The quantification in biological samples is often achieved by comparing the ratio of the unlabeled metabolite to a ¹³C-labeled internal standard. researchgate.net
Table 2: Comparison of LC-MS Methodologies
| Feature | Full Scan LC-MS | Multiple Reaction Monitoring (MRM) |
| Primary Use | Untargeted and targeted metabolomics | Targeted analysis of a limited number of analytes researchgate.net |
| Advantage | Can bridge targeted and untargeted approaches researchgate.net | High sensitivity and specificity for selected analytes |
| Limitation | Data complexity | Limited number of analytes per run researchgate.net |
Mass Isotopomer Distribution (MID) Analysis and Interpretation
Mass Isotopomer Distribution (MID) analysis is a critical component of stable isotope tracing studies. nih.gov The term "mass isotopomer" refers to molecules that have the same chemical formula but differ in the number and position of isotopic labels. nih.gov The MID, also known as a mass distribution vector (MDV), describes the fractional abundance of each mass isotopologue of a particular metabolite. nih.gov A metabolite with 'n' carbon atoms can have from zero to 'n' of its carbons labeled with ¹³C, resulting in isotopologues with masses from M+0 to M+n. nih.gov
The first step in MID analysis is to correct the raw mass spectrometry data for the presence of naturally occurring isotopes, such as the 1.07% natural abundance of ¹³C. nih.gov After this correction, the resulting MID provides a quantitative measure of the incorporation of the labeled tracer into the metabolite pool. This information can then be used to infer the relative activities of different metabolic pathways.
For example, using uniformly ¹³C-labeled glutamine ([U-¹³C₅]glutamine) as a tracer allows for the evaluation of glutamine's total contribution to the TCA cycle and lipogenesis. nih.gov The pattern of ¹³C incorporation into TCA cycle intermediates can distinguish between the forward (oxidative) and reverse (reductive) directions of the cycle. nih.gov For instance, the forward cycle will produce M+4 labeled malate, fumarate, and aspartate, while the reductive carboxylation of α-ketoglutarate will lead to M+5 citrate and M+3 versions of oxaloacetate, aspartate, malate, and fumarate. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Isotope Tracking
¹³C-NMR Principles in Metabolic Tracing and Positional Isomer Resolution
The low natural abundance of ¹³C (about 1.1%) makes it an excellent tracer for metabolic studies. cambridge.org The introduction of a ¹³C-labeled substrate leads to a significant increase in the ¹³C NMR signal of downstream metabolites, allowing for their detection and quantification. cambridge.org A key advantage of ¹³C-NMR is its wide chemical shift range (over 200 ppm), which provides excellent resolution and allows for the identification of individual carbon atoms within a molecule. cambridge.org This high resolution enables the differentiation of structurally similar metabolites like glutamate, glutamine, and aspartate, whose signals might overlap in ¹H NMR spectra. cambridge.org
One of the most powerful features of ¹³C-NMR in metabolic tracing is its ability to resolve positional isomers, or isotopomers. frontiersin.org The presence of a ¹³C atom adjacent to another ¹³C atom results in a splitting of the NMR signal, known as J-coupling. nih.gov The pattern of these splittings, or multiplets, in the ¹³C spectrum is unique to the specific arrangement of ¹³C labels in the molecule. nih.gov By analyzing these multiplets, researchers can determine the relative concentrations of different isotopomers, which in turn provides detailed information about the activity of various metabolic pathways. cambridge.org For example, the use of [1,2-¹³C₂]glucose as a tracer allows for the direct evaluation of the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle by analyzing the isotopomer distribution in metabolites like lactate, glutamate, and the ribose moiety of nucleotides. nih.gov
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy for Structural Elucidation
The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is a two-dimensional NMR technique that is particularly valuable for the structural elucidation of metabolites in complex mixtures. nih.gov HSQC spectra show correlations between protons and the carbon atoms to which they are directly bonded. nih.gov This provides a detailed chemical fingerprint of a molecule, and the large chemical shift range of ¹³C greatly reduces the spectral overlap that can be a problem in one-dimensional ¹H NMR spectra. nih.gov
In the context of ¹³C labeling studies, HSQC is used to identify and confirm the structure of metabolites that have incorporated the ¹³C label. By comparing the HSQC spectra of samples from labeled and unlabeled experiments, researchers can pinpoint the specific metabolites that have been synthesized from the ¹³C-labeled precursor. Furthermore, statistical correlation of a series of ¹H-¹³C HSQC spectra can be used to generate subspectra of individual metabolites within a complex biofluid, aiding in their unambiguous identification. nih.gov This technique highlights the cross-peaks belonging to a single compound, even if they are from isolated spin systems. nih.gov
The combination of ¹H and ¹³C chemical shift information from an HSQC experiment provides robust structural confirmation. ku.edu This is particularly useful when trying to identify unknown metabolites, as the experimental HSQC data can be compared against predicted spectra for candidate structures. ku.edu
Application of Advanced Multidimensional NMR for Scrambling Pattern Determination
The metabolism of L-glutamine is a complex network of interconnected pathways. To elucidate these pathways and quantify the metabolic fluxes, stable isotope labeling in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful analytical strategy. nih.gov Specifically, the use of L-Glutamine-N-t-Boc (1,2-¹³C₂) as a tracer allows for the tracking of the ¹³C labels as they are incorporated into various metabolites. Advanced multidimensional NMR techniques are crucial for resolving and quantifying the resulting complex isotopic patterns, often referred to as scrambling patterns.
Isotopic scrambling occurs when the initial, specific labeling pattern of a substrate is altered through metabolic reactions, leading to a distribution of the isotope across different positions within a molecule or among various metabolites. The analysis of these scrambling patterns provides deep insights into the relative activities of competing metabolic pathways. pnas.org
Multidimensional NMR experiments, such as 2D and 3D techniques, are essential for overcoming the spectral overlap that is common in one-dimensional (1D) ¹³C NMR spectra of complex biological samples. scispace.comsigmaaldrich.com These advanced methods spread the NMR signals across multiple frequency dimensions, significantly enhancing spectral resolution and allowing for the unambiguous assignment of resonances to specific carbon atoms in metabolites like glutamate and other downstream products. cambridge.orgnih.gov
Key Multidimensional NMR Techniques and Their Applications:
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to ¹³C nuclei. It is a highly sensitive method for identifying which carbon positions in metabolites have become labeled. By observing the cross-peaks in an HSQC spectrum, researchers can determine the specific sites of ¹³C incorporation.
¹³C-¹³C Correlation Spectroscopy (COSY) and TOCSY: These experiments are invaluable for tracing the connectivity of carbon atoms within a molecule. In the context of ¹³C-labeled glutamine metabolism, these techniques can reveal how the ¹³C labels from the C1 and C2 positions of glutamine are distributed throughout the carbon skeleton of its metabolic products. This is particularly useful for identifying scrambling that occurs through pathways like the Krebs cycle. uni-frankfurt.de
Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment detects correlations between protons and carbons that are separated by two or three bonds. It provides additional connectivity information that can help in the structural elucidation of novel metabolites and in confirming the assignments of known ones.
Research Findings from Multidimensional NMR Studies:
Studies utilizing ¹³C-labeled glutamine and advanced NMR techniques have provided detailed information on metabolic scrambling. For instance, when [1,2-¹³C₂]glutamine is metabolized, the initial labels can be scrambled through several key enzymatic steps. The conversion of glutamine to glutamate, and subsequently to α-ketoglutarate, introduces the labeled carbons into the Krebs cycle.
Within the Krebs cycle, the symmetrical nature of intermediates like succinate (B1194679) and fumarate can lead to a randomization of the ¹³C label between different carboxyl and methylene (B1212753) groups. By quantifying the relative intensities of the different ¹³C isotopomer signals in the NMR spectra of key metabolites, researchers can deduce the flux through various parts of the cycle. cambridge.org
For example, analysis of the ¹³C labeling pattern in glutamate extracted from cells incubated with [1,2-¹³C₂]glutamine can reveal the relative contributions of the Krebs cycle versus anaplerotic pathways. The specific distribution of ¹³C at the C2, C3, and C4 positions of glutamate provides a quantitative measure of this metabolic partitioning.
| Metabolite | Carbon Position | Observed ¹³C Enrichment (%) | Interpretation |
|---|---|---|---|
| Glutamate | C1 | 5 | Minimal direct labeling, indicating decarboxylation steps. |
| C2 | 45 | Significant scrambling, indicative of multiple turns through the Krebs cycle. | |
| C3 | 30 | ||
| C4 | 20 | Labeling reflects entry into the Krebs cycle via α-ketoglutarate. |
The data in the table above illustrates how quantitative analysis of multidimensional NMR spectra can be used to map metabolic pathways. The observed scrambling is a direct result of the complex interplay of enzymes involved in glutamine metabolism.
Furthermore, the use of ¹³C-labeled substrates in combination with multidimensional NMR is not limited to cell cultures. In vivo magnetic resonance spectroscopy (MRS) studies have also employed these techniques to study glutamine metabolism in living organisms, providing a non-invasive window into metabolic processes in health and disease. nih.govpnas.org
| NMR Experiment | Dimensionality | Information Obtained | Relevance to Scrambling Analysis |
|---|---|---|---|
| ¹H-¹³C HSQC | 2D | Direct C-H correlations | Identifies labeled carbon positions in metabolites. |
| ¹³C-¹³C COSY/TOCSY | 2D | C-C bond correlations | Traces the path of ¹³C labels through metabolic pathways. |
| ¹H-¹³C HMBC | 2D | Long-range C-H correlations | Confirms metabolite structures and labeling patterns. |
| 3D HNCO, HNCA, etc. | 3D | Through-bond correlations in proteins | Used in protein NMR to assign resonances and study protein-metabolite interactions. mdpi.com |
Applications of L Glutamine N T Boc 1,2 13c2 in Metabolic Research
Quantitative Metabolic Flux Analysis (MFA) Using Stable Isotope Tracers
Quantitative Metabolic Flux Analysis (MFA) is a powerful methodology used to determine the rates (fluxes) of metabolic reactions within a cell. vanderbilt.edu By introducing a ¹³C-labeled substrate, such as L-Glutamine (1,2-¹³C₂), into a biological system, researchers can track the incorporation of the labeled carbons into various downstream metabolites. researchgate.netbohrium.com The specific labeling pattern of the metabolites, analyzed typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides quantitative data to calculate the flow of carbon through the metabolic network. nih.govnih.gov This technique is instrumental in creating a quantitative map of cellular metabolism. creative-proteomics.comdiva-portal.org
Elucidation of Glutaminolysis Pathway Dynamics
Glutaminolysis is a key metabolic pathway where glutamine is converted to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (alpha-ketoglutarate). nih.govnih.gov This process begins with the deamination of glutamine to glutamate (B1630785), followed by the conversion of glutamate to α-ketoglutarate. nih.gov In the canonical, oxidative TCA cycle, α-ketoglutarate is then decarboxylated to succinyl-CoA.
When using L-Glutamine (1,2-¹³C₂) as a tracer, the ¹³C label at the C-1 position (the carboxyl carbon) is lost as ¹³CO₂ during the oxidative decarboxylation of α-ketoglutarate by the enzyme α-ketoglutarate dehydrogenase. The ¹³C label at the C-2 position, however, is retained and continues to cycle through the TCA pathway, labeling subsequent intermediates like succinate (B1194679), fumarate (B1241708), and malate (B86768). This specific loss of one of the two labels provides a clear marker for oxidative glutamine metabolism, allowing for precise quantification of the flux through the glutaminolysis pathway. frontiersin.org
Investigation of Reductive Carboxylation Activity and Contribution
In certain cellular contexts, such as under hypoxic conditions or in cells with mitochondrial defects, the canonical TCA cycle can run in reverse from α-ketoglutarate to citrate (B86180), a process known as reductive carboxylation. scispace.commit.edu In this pathway, α-ketoglutarate is reductively carboxylated by isocitrate dehydrogenase (IDH) to form isocitrate, which is then isomerized to citrate. nih.govnih.gov This pathway is a significant source of citrate for the synthesis of acetyl-CoA, a crucial building block for lipids. mit.edunih.gov
L-Glutamine (1,2-¹³C₂) is particularly well-suited to distinguish and quantify reductive carboxylation. Unlike in the oxidative pathway, during reductive carboxylation, the ¹³C labels at both the C-1 and C-2 positions of the glutamine-derived α-ketoglutarate are retained and incorporated into citrate. nih.govfrontiersin.org This results in a citrate molecule with a specific mass isotopomer signature (M+2) that is distinct from the labeling patterns generated by oxidative metabolism. By measuring the abundance of this M+2 citrate, researchers can quantify the contribution of reductive carboxylation to the citrate pool. scispace.com
Tracing Carbon Fluxes within the Tricarboxylic Acid (TCA) Cycle
The TCA cycle is a central hub of cellular metabolism, and glutamine is a major anaplerotic substrate that replenishes its intermediates. creative-proteomics.comnih.gov By tracing the fate of the ¹³C labels from L-Glutamine (1,2-¹³C₂), scientists can map the flow of carbon through the entire cycle.
After entering the cycle as α-ketoglutarate, the single remaining ¹³C label (at the original C-2 position) from oxidative metabolism will be incorporated into subsequent intermediates. The table below illustrates the expected labeling of key TCA cycle metabolites after one turn of the cycle when L-Glutamine (1,2-¹³C₂) is metabolized oxidatively.
| Metabolite | Expected Labeling (Mass Isotopomer) | Pathway |
|---|---|---|
| α-Ketoglutarate | M+2 | From Glutamine |
| Succinate | M+1 | Oxidative TCA Cycle |
| Fumarate | M+1 | Oxidative TCA Cycle |
| Malate | M+1 | Oxidative TCA Cycle |
| Citrate (Reductive) | M+2 | Reductive Carboxylation |
| Citrate (Oxidative, 2nd Turn) | M+1 | Oxidative TCA Cycle |
This detailed tracking allows for the calculation of not only the entry flux of glutamine but also the relative activities of different segments of the TCA cycle. nih.govpnas.org
Analysis of Glutamine Anaplerosis and Cataplerosis in Cellular Models
Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthesis, while cataplerosis is the removal of these intermediates. researchgate.netoup.comannualreviews.org A steady-state concentration of TCA cycle intermediates requires a balance between these two processes. researchgate.net Glutamine is a primary anaplerotic substrate, feeding carbon into the cycle. nih.govresearchgate.net
Using L-Glutamine (1,2-¹³C₂), researchers can quantify the rate of glutamine anaplerosis by measuring the rate of appearance of labeled α-ketoglutarate and other TCA cycle intermediates. nih.gov Furthermore, by tracking the labeled carbons as they are incorporated into biosynthetic products that originate from TCA cycle intermediates (like certain amino acids or lipids), the corresponding cataplerotic fluxes can also be determined. nih.govresearchgate.net This analysis is crucial for understanding how cells maintain metabolic homeostasis and support proliferation. annualreviews.org
Assessment of De Novo Biosynthesis of Macromolecules from Glutamine-Derived Carbons
Glutamine serves not only as a nitrogen donor but also as a significant carbon source for the synthesis of macromolecules like lipids and nucleotides. nih.govmdpi.com
Contribution to Lipid Synthesis
De novo lipid synthesis, the creation of fatty acids from smaller precursors, is essential for building cell membranes and for energy storage. researchgate.net The primary building block for this process is acetyl-CoA. Glutamine can contribute to the lipogenic acetyl-CoA pool via two main routes. nih.gov
Oxidative Pathway (Glutaminolysis): Glutamine-derived malate can be converted to pyruvate, which then forms acetyl-CoA. nih.gov
Reductive Carboxylation Pathway: Glutamine-derived citrate is exported from the mitochondria to the cytosol, where it is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA. nih.govresearchgate.net
L-Glutamine (1,2-¹³C₂) is instrumental in quantifying the contribution of the reductive carboxylation pathway to lipid synthesis. nih.gov Since both ¹³C labels are retained in the citrate formed via this pathway, they are subsequently transferred to acetyl-CoA and incorporated into newly synthesized fatty acids. In contrast, the oxidative pathway would result in the incorporation of, at most, one label into acetyl-CoA after multiple turns of the TCA cycle. By analyzing the isotopic enrichment in fatty acids, researchers can calculate the precise contribution of glutamine-derived carbons, particularly via the reductive route, to de novo lipogenesis. nih.govmit.edu
| Research Finding | Cellular Context | Key Observation with ¹³C-Glutamine Tracers | Reference |
|---|---|---|---|
| Reductive carboxylation is a major source of lipogenic carbon. | Cells with defective mitochondria or under hypoxia. | Glutamine is the primary carbon source for fatty acid synthesis, with a significant fraction of citrate being M+5 (from [U-¹³C₅]glutamine), indicating reductive flux. | scispace.commit.edu |
| Glutamine contributes significantly to lipogenic acetyl-CoA. | Brown adipocyte cell line. | Isotopomer spectral analysis showed that glutamine contributed 30-40% of acetyl units for de novo lipogenesis, largely via reductive carboxylation. | nih.gov |
| Hypoxia alters carbon source utilization for lipid synthesis. | Differentiating 3T3-L1 adipocytes. | Hypoxia partially decreased the contribution of glutamine metabolized through the reverse TCA cycle to lipid synthesis. | researchgate.net |
Role in Nucleotide Metabolism
Glutamine is a fundamental molecule in the de novo synthesis of nucleotides, the building blocks of DNA and RNA. It acts as a primary nitrogen donor for the synthesis of both purine (B94841) and pyrimidine (B1678525) rings. iiarjournals.orgasm.org Specifically, the amide nitrogen of glutamine is utilized in multiple enzymatic reactions essential for creating these heterocyclic bases. iiarjournals.org
In purine synthesis, glutamine donates nitrogen atoms for the formation of the imidazole (B134444) and pyrimidine portions of the purine ring. iiarjournals.org The enzyme glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase, a key regulator of the pathway, utilizes glutamine to initiate purine synthesis. iiarjournals.org For pyrimidine synthesis, glutamine contributes a nitrogen atom in the reaction catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase II, which is a rate-limiting step in this pathway. iiarjournals.org Furthermore, the synthesis of cytidine (B196190) triphosphate (CTP) from uridine (B1682114) triphosphate (UTP) also requires glutamine as a nitrogen donor. iiarjournals.org
The use of isotopically labeled glutamine, such as L-Glutamine-N-t-Boc (1,2-13C2), allows researchers to trace the carbon atoms from glutamine as they are incorporated into various metabolic intermediates. While the nitrogen atoms are the primary contribution of glutamine to the nucleotide rings, the carbon skeleton can enter central carbon metabolism, indirectly supporting nucleotide synthesis by providing essential precursors. For instance, glutamine-derived carbon can replenish the tricarboxylic acid (TCA) cycle, which in turn produces aspartate, another key precursor for both purine and pyrimidine synthesis. mdpi.com
Studies have demonstrated that under conditions of glutamine deprivation, cancer cells exhibit DNA damage and cell cycle arrest, a phenotype that can be rescued by the addition of nucleotides, highlighting the critical role of glutamine in this process. mdpi.com The ability to trace the metabolic fate of glutamine's carbon atoms provides insights into the intricate connections between amino acid metabolism and nucleotide biosynthesis, particularly in rapidly proliferating cells like cancer cells. mdpi.comisotope.com
Studies on Metabolic Reprogramming in In Vitro Systems
Cancer cells and other highly proliferative cells often exhibit metabolic reprogramming, a phenomenon characterized by alterations in metabolic pathways to support their increased demands for energy, biomass, and redox balance. researchgate.netfrontiersin.org Glutamine metabolism is frequently rewired in these systems, and L-Glutamine-N-t-Boc (1,2-13C2) is a powerful tool for dissecting these changes in vitro.
One of the key metabolic alterations in cancer cells is the increased reliance on glutaminolysis, where glutamine is converted to α-ketoglutarate to fuel the TCA cycle. researchgate.net This anaplerotic replenishment of the TCA cycle is crucial for generating ATP and biosynthetic precursors. asm.org Isotope tracing studies using 13C-labeled glutamine have been instrumental in quantifying the contribution of glutamine to the TCA cycle in various cancer cell lines. researchgate.netnih.gov
Furthermore, under hypoxic conditions or in cells with defective mitochondria, a process known as reductive carboxylation becomes prominent. nih.gov In this pathway, glutamine-derived α-ketoglutarate is converted to citrate in a reverse reaction of the TCA cycle, providing a source of acetyl-CoA for fatty acid synthesis. nih.govnih.gov The use of specifically labeled glutamine tracers allows researchers to distinguish between the oxidative and reductive fates of glutamine carbon.
TGF-β1, a key signaling molecule in fibrosis, has been shown to induce metabolic reprogramming in fibroblasts, leading to increased glycolysis and glutamine metabolism to support the high biosynthetic demands of these cells. frontiersin.org Isotope tracing has revealed that in this context, glutamine serves to replenish the TCA cycle and provide proline for collagen synthesis. frontiersin.org
The data from these in vitro tracing experiments, often analyzed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provide detailed maps of metabolic fluxes and reveal how different cell types adapt their metabolism in response to genetic mutations, signaling cues, or changes in the microenvironment. mdpi.comnih.gov
Table 1: Key Enzymes in Glutamine-Related Metabolic Reprogramming
| Enzyme | Abbreviation | Role in Metabolism |
|---|---|---|
| Glutaminase | GLS | Converts glutamine to glutamate. nih.gov |
| Glutamate Dehydrogenase | GDH | Converts glutamate to α-ketoglutarate. nih.gov |
| Isocitrate Dehydrogenase | IDH | Catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate in the TCA cycle and the reverse reductive carboxylation. nih.govnih.gov |
Methodological Considerations for Isotopic Steady State Determination in Metabolic Experiments
A crucial aspect of conducting metabolic flux analysis using isotopic tracers like L-Glutamine-N-t-Boc (1,2-13C2) is ensuring that the system has reached an isotopic steady state. mdpi.com Isotopic steady state is achieved when the isotopic enrichment of intracellular metabolites remains constant over time, indicating that the labeling pattern reflects the true metabolic fluxes. mdpi.commdpi.com
Several factors influence the time required to reach isotopic steady state:
Metabolite Pool Size: Larger intracellular metabolite pools will take longer to become fully labeled. mdpi.com
Metabolic Flux Rates: Higher rates of metabolic reactions will lead to a faster attainment of isotopic steady state. mdpi.com
Cellular Compartmentation: The exchange of metabolites between different cellular compartments (e.g., mitochondria and cytosol) can affect labeling kinetics. mdpi.com
External Nutrient Sources: The presence of unlabeled nutrients in the culture medium, such as those in fetal bovine serum (FBS), can dilute the isotopic tracer and prolong the time to reach steady state. nih.gov
To ensure the validity of flux measurements, it is essential to experimentally determine the time required to reach isotopic steady state. This is typically done through a time-course experiment where metabolite labeling is measured at multiple time points after the introduction of the isotopic tracer. nih.govvanderbilt.edu For example, studies have shown that in some cell lines, TCA cycle intermediates can reach isotopic steady state within a few hours of adding [U-13C]glutamine. researchgate.net
Failure to achieve isotopic steady state can lead to inaccurate estimations of metabolic fluxes. Therefore, careful experimental design and validation are paramount for obtaining reliable and interpretable data from stable isotope tracing studies. mdpi.com
Table 2: Factors Influencing Time to Isotopic Steady State
| Factor | Description | Impact on Time to Steady State |
|---|---|---|
| Metabolite Pool Size | The total amount of a specific metabolite within the cell. | Larger pools require more time to equilibrate with the labeled tracer. mdpi.com |
| Metabolic Flux | The rate at which metabolites are converted through a pathway. | Higher fluxes generally lead to a faster approach to steady state. mdpi.com |
| Tracer Dilution | The presence of unlabeled sources of the traced nutrient. | Dilution from unlabeled sources, such as serum in the media, can significantly increase the time to reach isotopic steady state. nih.gov |
Applications of L Glutamine N T Boc 1,2 13c2 in Structural Biology and Proteomics
Synthesis of Isotopically Labeled Peptides for NMR Structural Studies
The chemical synthesis of peptides with site-specific isotopic labels is a cornerstone of modern NMR-based structural biology. L-Glutamine-N-t-Boc (1,2-13C2) serves as a key building block in this process, primarily through Solid-Phase Peptide Synthesis (SPPS).
In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. The Boc protecting group on the N-terminus of the labeled glutamine prevents unwanted side reactions during the coupling step. Once the labeled glutamine is incorporated at the desired position in the peptide sequence, the Boc group is removed under mild acidic conditions, allowing the next amino acid to be added. This cycle is repeated until the full peptide is synthesized.
The specific labeling pattern of L-Glutamine-N-t-Boc (1,2-13C2) is particularly advantageous. The presence of two adjacent ¹³C nuclei allows for the measurement of one-bond carbon-carbon (¹J-CC) coupling constants. These coupling constants are highly sensitive to the dihedral angle (phi, ψ) of the peptide backbone, providing critical restraints for high-resolution structure determination. This method complements traditional distance-based restraints obtained from Nuclear Overhauser Effect (NOE) measurements. nih.gov
Table 1: Examples of Protected Amino Acids for Peptide Synthesis This table showcases various isotopically labeled and protected amino acids available for use in SPPS, highlighting the variety of reagents used to build custom peptides for research.
| Compound Name | Isotopic Label | Protecting Group | Common Application |
| L-Glutamine-N-t-Boc (1,2-¹³C₂) | ¹³C at C1 and C2 | N-α-Boc | NMR Structural Studies |
| L-Alanine-N-Fmoc (3-¹³C) | ¹³C at C3 (methyl) | N-α-Fmoc | Protein Dynamics |
| L-Leucine-N-t-Boc (1-¹³C) | ¹³C at C1 (carboxyl) | N-α-Boc | NMR, Proteomics |
| L-Lysine-2HCl (U-¹³C₆) | Uniform ¹³C | None (used in media) | SILAC Proteomics |
| Glycine-N-Fmoc (¹³C₂, ¹⁵N) | Uniform ¹³C, ¹⁵N | N-α-Fmoc | NMR, Peptide Synthesis |
Protein Expression with Selective ¹³C-Labeling for NMR Analysis
For larger biomolecules, recombinant protein expression is used to produce isotopically labeled samples. Selective labeling, where only specific amino acid types or even specific atoms within those amino acids are isotopically enriched, is a powerful strategy to simplify complex NMR spectra of large proteins. meihonglab.com This approach reduces signal overlap and spectral crowding, making resonance assignment and structure determination feasible for proteins that would otherwise be intractable. meihonglab.com
While L-Glutamine-N-t-Boc (1,2-13C2) is primarily a reagent for chemical synthesis, its deprotected form, L-Glutamine (1,2-¹³C₂), can be supplied in cell growth media for incorporation into proteins by the cellular machinery. This is particularly relevant for expression systems like insect cells, where glutamine is a critical nutrient for achieving high protein yields. nih.gov By providing L-Glutamine (1,2-¹³C₂) as the sole source of glutamine in a defined minimal medium, all glutamine residues within the target protein will be selectively labeled.
This selective labeling strategy offers several benefits:
Simplified Spectra : Only signals from the labeled glutamine residues will be visible in ¹³C-edited NMR experiments, dramatically reducing the complexity of the spectra. meihonglab.com
Targeted Structural Analysis : It allows researchers to focus on specific regions of a protein, such as an active site or a protein-protein interaction interface where glutamine residues are known to play a key role.
Probing Local Dynamics : The relaxation properties of the labeled ¹³C nuclei can be measured to probe the dynamics of specific glutamine side chains and their local environment.
Cell-free protein synthesis (CFPS) systems offer a more controlled environment where precursors like L-Glutamine (1,2-¹³C₂) can be used with high efficiency, minimizing isotopic scrambling and maximizing incorporation into the target protein. copernicus.orgcopernicus.org
Elucidating Protein Structure and Dynamics via ¹³C-Based NMR Spectroscopy
Once a peptide or protein is successfully labeled with L-Glutamine (1,2-¹³C₂), ¹³C-based NMR spectroscopy becomes a powerful tool for structural and dynamic analysis. nih.gov The strategic placement of the ¹³C labels at the C1 and C2 positions provides unique information that is inaccessible with uniformly labeled or unlabeled samples.
Modern NMR experiments are designed to exploit the properties of ¹³C nuclei to map out the protein's architecture and motion. nih.gov
Key NMR Applications:
Resonance Assignment : Experiments such as the 3D HNCO and HN(CA)CO are fundamental for backbone resonance assignment. The ¹³C label at the C1 (carbonyl) position of glutamine provides a key signal in this process, helping to link adjacent amino acid residues in the protein sequence.
Structural Restraints : The direct, one-bond coupling between the adjacent ¹³C1 and ¹³C2 nuclei can be precisely measured. This ¹J-CαC' coupling constant is correlated with the backbone dihedral angle ψ, providing a powerful restraint for defining the three-dimensional fold of the protein.
Dynamic Studies : NMR relaxation experiments measure the rates at which the ¹³C nuclear spins return to equilibrium after being perturbed. These relaxation rates (R1, R2) and the heteronuclear NOE provide detailed information about the motion of the glutamine backbone and side chain on timescales ranging from picoseconds to milliseconds. mdpi.combiorxiv.org This is crucial for understanding protein function, which often depends on conformational flexibility and dynamics. biorxiv.org
Table 2: Selected ¹³C-Based NMR Experiments and Their Applications
| NMR Experiment | Nuclei Correlated | Information Gained | Relevance of (1,2-¹³C₂) Label |
| 3D HNCO | ¹H, ¹⁵N, ¹³C' | Sequential backbone assignment | Provides the essential C' (C1) chemical shift for Gln residues. |
| 3D HNCACB | ¹H, ¹⁵N, ¹³Cα/β | Sequential backbone assignment | Provides the Cα (C2) chemical shift for Gln residues. |
| Quantitative J-Coupling | ¹³Cα-¹³C' | Backbone dihedral angle (ψ) | Direct measurement of ¹J-coupling between the labeled C1 and C2 atoms. |
| ¹³C Relaxation (R1, R2, NOE) | ¹³C | Protein dynamics, conformational exchange | Allows for site-specific analysis of backbone flexibility at Gln residues. |
Utilization as a Precursor in Quantitative Proteomics by Stable Isotope Labeling (e.g., SILAC-like methodologies)
Quantitative proteomics aims to measure the relative abundance of thousands of proteins across different cell states or conditions. One of the most accurate methods is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ckgas.comnih.gov In a typical SILAC experiment, two populations of cells are grown in media that are identical except for one essential amino acid, which is either "light" (natural abundance) or "heavy" (isotope-labeled).
L-Glutamine, after deprotection of its N-t-Boc group, can be used as the "heavy" amino acid in SILAC-like experiments, particularly in contexts where glutamine metabolism is of interest. creative-proteomics.comresearchgate.netnih.gov
SILAC-like Workflow using ¹³C-Glutamine:
Labeling : One cell culture (e.g., control condition) is grown in media with standard, unlabeled L-glutamine ("light"). A second culture (e.g., treated condition) is grown in media containing L-Glutamine (1,2-¹³C₂) ("heavy").
Incorporation : Over several cell divisions, the respective glutamine isotopes are fully incorporated into the entire proteome of each cell population.
Mixing : The two cell populations are combined in a 1:1 ratio.
Analysis : The mixed protein sample is extracted, digested into peptides (typically with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS).
Quantification : For every peptide containing a glutamine residue, the mass spectrometer will detect two peaks: a "light" peak and a "heavy" peak separated by a precise mass difference (in this case, +2 Da due to the two ¹³C atoms). The ratio of the intensities of these two peaks directly reflects the relative abundance of that protein in the two original cell populations.
This approach allows for highly accurate quantification because the samples are mixed at the earliest possible stage, minimizing experimental variability that can arise during sample processing. ckgas.com The use of labeled glutamine provides a direct readout of intracellular metabolism and protein expression changes, offering insights into how cellular processes are altered under different conditions. creative-proteomics.com
Advanced Theoretical and Computational Considerations in 13c Isotope Studies
Mathematical Modeling for Metabolic Flux Estimation from Labeling Data
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions. frontiersin.orgnih.gov The fundamental principle of 13C-MFA is that the distribution of metabolic fluxes determines a unique pattern of 13C labeling in downstream metabolites when a 13C-labeled substrate, such as [1,2-13C2]glutamine, is introduced. nih.gov By measuring the isotopic labeling patterns in these metabolites, typically via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the in vivo metabolic fluxes. nih.govnih.gov
The core of flux estimation is a mathematical model that describes the relationship between metabolic fluxes and the resulting isotope labeling patterns. nih.gov This process involves several key steps:
Isotope Labeling Experiment: Cells or organisms are cultured with a 13C-labeled substrate. nih.gov The choice of tracer is critical; for instance, 13C-labeled glutamine is often used to probe the tricarboxylic acid (TCA) cycle and related pathways like glutaminolysis and reductive carboxylation. nih.govcreative-proteomics.comresearchgate.net
Isotopomer Analysis: The distribution of 13C within metabolites is measured. This distribution is known as the mass isotopomer distribution (MID).
Computational Flux Estimation: An iterative algorithm is used to find the set of metabolic fluxes that best explains the experimentally measured MIDs. This is achieved by minimizing the difference between the measured labeling patterns and the labeling patterns predicted by the metabolic model for a given flux distribution. nih.govvanderbilt.edu
There are two primary experimental approaches for estimating metabolic fluxes:
Steady-State Isotope Labeling: The labeled substrate is supplied until the isotopic labeling of intracellular metabolites reaches a constant state. nih.gov
Dynamic (Kinetic) Isotope Labeling: An unlabeled carbon source is replaced with a labeled one, and the labeling patterns of metabolites are measured over time as the label propagates through the network. nih.govvanderbilt.edu
The use of different glutamine isotopologues, such as uniformly labeled ([U-13C]) or positionally labeled glutamine, can provide rich labeling patterns that enhance the precision and resolution of flux quantification in the central carbon metabolism. creative-proteomics.comresearchgate.net
Table 1: Key Concepts in Mathematical Modeling for Metabolic Flux Analysis
| Concept | Description | Relevance to 13C-Glutamine Studies |
|---|---|---|
| Metabolic Flux | The rate of conversion of metabolites through a specific enzymatic reaction or pathway. | Quantifies the activity of glutamine-dependent pathways like the TCA cycle, glutaminolysis, and lipid synthesis. researchgate.net |
| Isotopologue | Molecules that differ only in their isotopic composition. | 13C-glutamine tracers generate various 13C-containing versions of downstream metabolites. |
| Mass Isotopomer Distribution (MID) | A vector representing the fractional abundance of each mass isotopomer of a metabolite. | The primary experimental data used to constrain the metabolic flux model. frontiersin.org |
| Flux Map | A comprehensive visualization of all quantified metabolic fluxes within a metabolic network. | Provides a system-wide view of cellular metabolism in response to various conditions or genetic modifications. vanderbilt.edu |
Computational Algorithms for Mass Isotopomer Distribution Analysis and Correction
Raw data from mass spectrometry requires significant computational processing before it can be used for flux analysis. A critical step is the correction for naturally occurring stable isotopes. Elements like carbon, hydrogen, oxygen, nitrogen, and silicon have naturally abundant heavy isotopes (e.g., 13C, 2H, 18O) that can bias the measured MIDs from a tracer experiment. nih.gov
Computational algorithms are employed to perform this correction, effectively subtracting the contribution of natural isotopes to isolate the labeling pattern derived solely from the 13C-labeled tracer. nih.govresearchgate.net These algorithms use the known natural abundance of all isotopes and the elemental composition of the metabolite fragments being analyzed.
Furthermore, advanced algorithms have been developed to simulate the expected MIDs for a given metabolic network and flux distribution. The Elementary Metabolite Unit (EMU) framework is one such approach that efficiently simulates MIDs, including those measured by tandem mass spectrometry (MS/MS). frontiersin.orgnih.gov Tandem MS provides additional, high-resolution labeling information that can significantly improve the precision of flux estimations. frontiersin.orgnih.gov The simulation process can be complex, often involving a series of mathematical convolutions to reconstruct the MID of a metabolite atom by atom. frontiersin.orgnih.gov
Table 2: Common Steps in Mass Isotopomer Data Correction
| Correction Step | Algorithmic Approach | Purpose |
|---|---|---|
| Natural Isotope Abundance Correction | Matrix-based algorithms that use the known natural abundance of stable isotopes. nih.gov | To remove the confounding signal from naturally occurring heavy isotopes and isolate the tracer-derived labeling. |
| Spectral Purity Check | Algorithms to detect and flag isobaric interference from co-eluting compounds. researchgate.net | To ensure that the measured mass signals accurately represent the target metabolite without contamination. |
| Data Consistency Checking | Statistical analysis to compare experimental data with theoretically expected values or data from replicate experiments. researchgate.net | To validate the quality and reliability of the labeling data before flux estimation. |
Metabolic Network Reconstruction and Pathway Integration from Tracer Data
Isotope tracer data, particularly from versatile tracers like 13C-glutamine, is instrumental in reconstructing and validating metabolic network models. By tracking the fate of the 13C atoms from glutamine, researchers can elucidate the connectivity and activity of various metabolic pathways. nih.govresearchgate.net
For example, studies using 13C-glutamine have been crucial in revealing:
Anaplerosis and the TCA Cycle: Glutamine is a major anaplerotic substrate, feeding the TCA cycle through its conversion to α-ketoglutarate. creative-proteomics.comresearchgate.net Tracer studies quantify the contribution of glutamine carbons to TCA cycle intermediates, which is particularly significant in cancer cells where this pathway is often reprogrammed. nih.govresearchgate.net
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, glutamine-derived α-ketoglutarate can be reductively carboxylated to form isocitrate and then citrate (B86180). nih.govresearchgate.net This reverse flux is a key pathway for de novo lipid synthesis, and its activity can be quantified using 13C-glutamine tracers. nih.govresearchgate.net
By integrating the quantitative flux data obtained from 13C-MFA with other omics data (e.g., transcriptomics, proteomics), a more holistic and integrated model of cellular metabolism can be constructed. This allows for a deeper understanding of how metabolic networks are regulated and how they respond to perturbations. researchgate.net
Development of Software Tools for Isotope Tracer Experiment Design and Data Interpretation
The complexity of 13C-MFA has necessitated the development of specialized software tools to manage the entire workflow, from experimental design to final data interpretation. frontiersin.orgresearchgate.net These tools make the sophisticated computational methods accessible to a broader range of researchers. researchgate.net
Key functions of these software packages include:
Experimental Design: Tools like IsoDesign help researchers optimize the choice of isotopic tracer and its labeling composition to maximize the precision of the desired flux measurements for a specific metabolic network. researchgate.net
Data Processing and Correction: Software such as iMS2Flux and others provide automated workflows for processing raw MS data, performing corrections for natural isotope abundances, and formatting the data for flux analysis software. nih.govresearchgate.net
Flux Estimation and Analysis: Packages like 13CFLUX and OpenFLUX implement the core algorithms for fitting flux models to labeling data and performing statistical analyses to determine the confidence in the estimated fluxes. researchgate.netresearchgate.net
Data Visualization: Many tools include modules for mapping the calculated fluxes onto metabolic network diagrams, which is crucial for intuitive interpretation of the results. nih.gov
Table 3: Examples of Software Tools in 13C-MFA
| Software Tool | Primary Function | Key Feature(s) |
|---|---|---|
| IsoDesign | Experimental Design | Optimizes the isotopic composition of the label input to maximize flux precision. researchgate.net |
| iMS2Flux | Data Processing & Correction | Streamlines the transfer and correction of large MS datasets for natural isotopes and other effects. researchgate.net |
| 13CFLUX / 13CFLUX2 | Flux Estimation | Console-based software that supports complex 13C-MFA modeling and flux estimation. researchgate.netresearchgate.net |
| Garuda Platform | Integrated Workflow | Provides a suite of "gadgets" for various steps, including natural isotope correction and data visualization on metabolic maps. nih.gov |
| CPExtract | Tracer-Based Screening | Detects metabolites derived from a labeled tracer based on user-defined isotope pattern rules. acs.org |
Future Directions in Research Utilizing L Glutamine N T Boc 1,2 13c2
Integration with Multi-Omics Datasets for Comprehensive Systems Biology Insights
The next frontier in metabolic research is the integration of data from stable isotope tracing with other "omics" platforms, such as genomics, transcriptomics, and proteomics, to build comprehensive models of systems biology. nih.gov While L-Glutamine-N-t-Boc (1,2-13C2) would be deprotected to L-Glutamine (1,2-13C2) for use in cellular and in vivo tracing experiments, the insights gained from tracking the ¹³C labels can be powerfully contextualized with multi-omics data.
For instance, in cancer research, tracing the flux of ¹³C from glutamine into the tricarboxylic acid (TCA) cycle can reveal metabolic reprogramming in tumor cells. nih.gov When these metabolic flux data are layered with transcriptomic data, researchers can identify the specific gene expression profiles that drive these metabolic shifts. Proteomic analysis can further confirm the expression levels of key enzymes involved in glutamine metabolism. This integrated approach allows for a more holistic understanding of how genetic mutations or therapeutic interventions impact the entire biological system, from gene expression to metabolic function. Future studies will likely focus on developing sophisticated computational models to integrate these disparate datasets, with ¹³C-labeled glutamine tracers serving as a key source of metabolic information.
Advancements in Micro-Scale and Spatially Resolved Isotope Tracing Methodologies
The development of increasingly sensitive analytical techniques is enabling metabolic studies on smaller and more complex biological samples. L-Glutamine-N-t-Boc (1,2-13C2), as a precursor for ¹³C-labeled glutamine, can be instrumental in these cutting-edge methodologies.
Micro-scale analysis , such as single-cell metabolomics, is a rapidly emerging field. By tracing the metabolism of ¹³C-glutamine in individual cells, researchers can uncover metabolic heterogeneity within a population of cells, which is often masked in bulk analyses. This is particularly relevant in understanding diseases like cancer, where subpopulations of cells may exhibit different metabolic profiles and drug sensitivities.
Spatially resolved metabolomics , or metabolic imaging, allows for the visualization of metabolite distribution within tissues. biorxiv.org Techniques like mass spectrometry imaging can map the location of ¹³C-labeled metabolites derived from glutamine, providing a spatial context to metabolic activity. For example, this could reveal metabolic hotspots within a tumor or specific metabolic signatures in different regions of the brain. The use of L-Glutamine-N-t-Boc (1,2-13C2) to synthesize tracers for these applications will be crucial for advancing our understanding of tissue-level metabolism.
Novel Applications in Mechanistic Enzymology and Enzyme Kinetic Studies
The study of enzyme mechanisms and kinetics can be greatly enhanced by the use of isotopically labeled substrates. L-Glutamine-N-t-Boc (1,2-13C2) can be used to synthesize ¹³C-labeled glutamine for probing the active sites and reaction mechanisms of glutamine-utilizing enzymes.
By monitoring the appearance of the ¹³C label in reaction products using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, researchers can elucidate reaction pathways and determine kinetic parameters. For example, this approach can be used to study the activity of glutaminase, a key enzyme in glutamine metabolism that is often upregulated in cancer. nih.gov Understanding the precise mechanism and kinetics of such enzymes can aid in the design of targeted inhibitors for therapeutic purposes. The specific labeling pattern in L-Glutamine (1,2-13C2) can provide unique insights into the bond-breaking and bond-forming steps of enzymatic reactions.
Development of Enhanced Analytical Techniques for Subcellular Metabolic Profiling
A significant challenge in metabolism research is understanding how metabolic pathways are compartmentalized within the cell. Enhanced analytical techniques are being developed to profile the metabolome of specific organelles, such as mitochondria and nuclei.
L-Glutamine-N-t-Boc (1,2-13C2) can be used to create tracers for these subcellular studies. After deprotection and introduction into cells, the ¹³C-labeled glutamine will be metabolized within different compartments. By rapidly isolating these organelles and analyzing their ¹³C-labeled metabolite content, researchers can map the flow of glutamine carbons at a subcellular level. nih.gov This can reveal, for instance, the specific contribution of mitochondrial glutamine metabolism to the TCA cycle or the role of glutamine in nucleotide synthesis within the nucleus. These studies are critical for a detailed understanding of cellular bioenergetics and biosynthesis.
Q & A
Q. How is L-Glutamine-N-T-BOC (1,2-13C2) synthesized for isotopic labeling in metabolic studies?
The synthesis involves incorporating carbon-13 isotopes at positions 1 and 2 of the glutamine backbone. Advanced techniques, such as enzymatic or chemical methods, ensure high isotopic purity (>99%). Critical steps include protecting the α-amino group with a tert-butoxycarbonyl (BOC) group to prevent side reactions during labeling .
Q. What are the primary applications of 13C-labeled glutamine derivatives in tracer experiments?
L-Glutamine-N-T-BOC (1,2-13C2) is used to track glutamine utilization in metabolic pathways, such as the tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and redox balance. Its labeled carbons enable precise monitoring via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Q. What analytical techniques are essential for detecting 13C incorporation from this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Isotopic enrichment is quantified by comparing mass-to-charge (m/z) ratios of labeled vs. unlabeled fragments. For example, in alanine analysis, the fragment at m/z 232 (lacking C-1) distinguishes 13C labeling patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data when using L-Glutamine-N-T-BOC (1,2-13C2)?
Contradictions often arise from overlapping pathways (e.g., glycolysis vs. pentose phosphate pathway (PPP)). Computational modeling, such as kinetic flux profiling, can isolate pathway contributions. For instance, the ratio of [1,2-13C2] to [2,3-13C2] in downstream metabolites distinguishes glycolysis from PPP activity .
Q. What experimental designs optimize the use of this compound in studying cancer cell metabolism?
Key considerations include:
- Pulse-chase protocols : To track glutamine turnover in real-time.
- Isotopic steady-state conditions : Achieved via prolonged incubation with labeled media.
- Pathway inhibitors : E.g., using glutaminase blockers to validate glutamine-dependent pathways. Data interpretation requires correcting for isotopic dilution and compartmentalization .
Q. How does the 1,2-13C2 labeling pattern enhance studies of glutamine’s role in the TCA cycle?
The 1,2-13C2 label allows tracing of glutamine-derived α-ketoglutarate (α-KG) into succinate or citrate. For example, 13C NMR can detect [4,5-13C2]citrate, confirming glutamine’s contribution to anaplerosis. This contrasts with uniformly labeled glutamine, which complicates pathway discrimination .
Q. What challenges arise when using this compound in in vivo models, and how are they mitigated?
Challenges include:
- Isotopic dilution : Rapid metabolism in liver or kidneys reduces signal-to-noise ratios.
- Toxicity of BOC groups : Requires hydrolysis post-administration to release free glutamine. Solutions involve intravenous infusion for steady-state labeling and using LC-MS/MS with high sensitivity to detect low-abundance isotopologues .
Methodological Considerations
Q. How is the purity and stability of L-Glutamine-N-T-BOC (1,2-13C2) validated for experimental use?
Purity is confirmed via high-performance liquid chromatography (HPLC) (>95%) and MS isotopic enrichment analysis. Stability tests under storage conditions (-20°C) ensure minimal degradation over time. Batch-specific certificates of analysis (CoA) are critical for reproducibility .
Q. What protocols ensure accurate quantification of 13C-labeled metabolites in complex matrices?
- Sample extraction : Use methanol:water (80:20) to quench metabolism and extract polar metabolites.
- Derivatization : Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives enhance MS detectability.
- Internal standards : Co-inject 13C-uniformly labeled analogs to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
